6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
Description
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is a pyrazine derivative characterized by a pyrazine core substituted with a chlorine atom at position 6 and a cyclopropylmethyl carboxamide group at position 2. Pyrazine carboxamides are widely studied for their antimycobacterial, antifungal, and herbicidal activities . The compound’s synthesis typically involves coupling 6-chloropyrazine-2-carbonyl chloride (prepared using non-regulated reagents like 2,4,6-trichlorobenzoyl chloride to avoid thionyl chloride ) with cyclopropylmethylamine. Structural confirmation employs NMR, FTIR, and mass spectrometry .
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |
InChI Key |
VGNOUMIFHSSXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazine Core Construction
Pyrazine derivatives are typically synthesized via condensation reactions or cyclization of 1,2-diamine precursors. For example, microwave-assisted cyclization using trimethyl orthoformate and acetic acid has been demonstrated to efficiently generate 5,6-dihydro-5-azapurines, which can be oxidized to pyrazines. This method offers rapid reaction times (30 minutes at 180°C) and moderate to high yields (48–97%).
Chlorination Strategies
Introducing chlorine at the 6-position often employs phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). A notable procedure involves heating hydroxy-substituted pyridines with PCl₅ and POCl₃ at 110°C for 2.5 hours, achieving 85% yield for analogous chlorinated pyridines. This suggests adaptability for pyrazine systems.
Amidation with Cyclopropylmethylamine
Amide bond formation typically involves activating the carboxylic acid (e.g., as an acyl chloride) before reacting with cyclopropylmethylamine. Palladium-catalyzed coupling, as described in patent US11571420B2, offers an alternative for introducing amine groups under mild conditions (70°C, 12 hours) with cesium carbonate as a base, yielding up to 96%.
Synthetic Routes and Methodologies
Step 1: Synthesis of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid can be prepared via oxidation of 2-methylpyrazine or through cyclization of glycine derivatives. Microwave-assisted methods using trimethyl orthoformate and acetic acid at 180°C for 30 minutes provide a scalable approach.
Step 2: Chlorination at the 6-Position
Chlorination is achieved by reacting the hydroxy intermediate with POCl₃ and PCl₅. For example, heating 6-hydroxypyrazine-2-carboxylic acid with PCl₅ (1.0 equiv) and POCl₃ (0.5 mL) at 110°C for 2.5 hours yields 6-chloropyrazine-2-carboxylic acid chloride.
Step 3: Amide Formation
The acyl chloride is treated with cyclopropylmethylamine in the presence of a base such as triethylamine. Reaction in toluene at 90°C for 4 hours affords the target amide in 70–85% yield.
Table 1: Reaction Conditions for Route 1
Step 1: Preparation of 6-Chloropyrazine-2-carbonyl Chloride
As in Route 1, chlorination of pyrazine-2-carboxylic acid yields the acyl chloride intermediate.
Step 2: Coupling with Cyclopropylmethylamine
A palladium-catalyzed coupling adapted from US11571420B2 employs cesium carbonate, palladium acetate, and a phosphine ligand (e.g., JohnPhos) in toluene at 70°C. This method achieves 94–96% yield by facilitating C–N bond formation under mild conditions.
Table 2: Palladium-Catalyzed Amidation Optimization
| Catalyst | Ligand | Base | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | 70°C | 94% |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 70°C | 96% |
Comparative Analysis of Methodologies
Traditional vs. Microwave-Assisted Synthesis
Conventional heating methods require prolonged reaction times (2–4 hours), whereas microwave-assisted cyclization reduces this to 30 minutes with comparable yields. Energy efficiency and reduced byproduct formation make the latter preferable for industrial applications.
Chlorination Efficiency
Phosphorus-based chlorinating agents (PCl₅, POCl₃) remain superior to alternatives like thionyl chloride, particularly for regioselective substitution at the 6-position. Excess reagent and controlled temperatures (90–110°C) are critical to minimizing side reactions.
Amidation Techniques
While classical Schlenk techniques (acyl chloride + amine) are reliable, palladium-catalyzed coupling offers higher functional group tolerance, enabling reactions with sensitive substrates.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Ensuring exclusive chlorination at the 6-position requires careful control of stoichiometry and temperature. Over-chlorination can occur if PCl₅ exceeds 1.5 equivalents.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Mechanism :
-
Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon.
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines, alkoxides, or thiols.
Key Observations :
-
Substitution reactivity is enhanced by electron-withdrawing groups on the pyrazine ring.
-
Steric hindrance from the cyclopropylmethyl group moderately reduces reaction rates .
Acylation and Alkylation of the Amide Nitrogen
The secondary amide nitrogen can undergo alkylation or acylation under specific conditions to form tertiary amides or urea derivatives.
Limitations :
Cyclopropane Ring Functionalization
The cyclopropylmethyl group exhibits unique reactivity under radical or acidic conditions:
Mechanistic Insight :
-
Ring-opening under acidic conditions proceeds via protonation of the cyclopropane ring, leading to carbocation formation and subsequent trapping by water .
Cross-Coupling Reactions
The pyrazine ring participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Optimization Notes :
-
Coupling efficiency depends on the electronic nature of the pyrazine ring and steric effects from the cyclopropylmethyl group .
Stability Under Reductive Conditions
The compound’s stability was assessed under hydrogenation conditions:
| Conditions | Catalyst | Observation | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, RT | 10% Pd/C | Pyrazine ring remains intact; cyclopropane ring unaffected |
Scientific Research Applications
Pharmacological Applications
1. Targeting Adenosine Receptors:
One of the primary applications of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is its role as a selective inhibitor of adenosine receptors, particularly A1 and A2 subtypes. These receptors are implicated in various diseases including cancer, neurodegenerative disorders, and inflammatory conditions. Research indicates that this compound may exhibit significant efficacy against non-small cell lung cancer, renal cell carcinoma, and other malignancies by modulating adenosine signaling pathways .
2. Drug Development:
The compound has been identified as a lead candidate for the development of new therapeutics aimed at treating adenosine receptor-associated diseases. Its unique structural features allow for selective interactions with receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Chemical Properties and Reactivity
1. Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. The presence of the carboxamide functional group allows for hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids. Additionally, the chlorine atom can participate in substitution reactions, potentially forming derivatives with varied biological activities .
2. Chemical Reactivity:
The compound demonstrates notable reactivity through nucleophilic substitutions and acylations. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties .
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC):
this compound can be effectively analyzed using high-performance liquid chromatography techniques. This method is crucial for determining purity and stability during drug formulation processes. The compound can be separated from impurities using a reverse-phase HPLC method with acetonitrile-water mixtures, making it suitable for pharmacokinetic studies .
2. Mass Spectrometry:
For applications requiring mass spectrometry compatibility, modifications in the mobile phase (e.g., replacing phosphoric acid with formic acid) allow for effective analysis of this compound in complex mixtures .
Mechanism of Action
The mechanism of action of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Aliphatic vs. Aromatic Substituents : Cyclopropylmethyl (aliphatic) balances lipophilicity and solubility better than phenyl or benzyl groups, which often reduce solubility .
- Steric Effects : The rigid cyclopropane ring may improve target binding compared to flexible alkyl chains (e.g., octyl) .
Antimycobacterial Activity
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL .
- 6-Chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide : MIC ~10 µM .
- 6-Chloro-N-octylpyrazine-2-carboxamide : Enhanced activity predicted via molecular docking due to hydrophobic interactions .
- Aliphatic groups may reduce π-π stacking but improve membrane permeability.
Antifungal Activity
- Thiazolyl-substituted analogues (e.g., 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide) show modest activity (MIC = 31.25–62.5 µmol/mL) .
- Cyclopropylmethyl’s non-aromatic nature may reduce antifungal efficacy unless compensatory hydrophobic interactions occur.
Structure-Activity Relationships (SAR)
Lipophilicity : Optimal logP for antimycobacterial activity is ~2.5–3.2. Higher values (e.g., octyl: ClogP >5) reduce solubility, while lower values (e.g., 4-methoxybenzyl: log k = 0.18) retain activity .
Substituent Electronics : Electron-withdrawing groups (Cl, CF3) enhance PET inhibition and antimycobacterial effects . Cyclopropylmethyl, being electron-neutral, may rely on steric fit rather than electronic effects.
Steric Rigidity : Cyclopropane’s rigidity may improve binding to hydrophobic pockets (e.g., in mycobacterial enzymes) compared to flexible chains .
Biological Activity
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C_10H_11ClN_2O
- Molecular Weight : 210.66 g/mol
- Structure : The compound features a pyrazine ring substituted with a chloro group and a cyclopropylmethyl moiety, which contributes to its biological properties.
The primary mechanism of action for this compound is believed to involve the inhibition of mycolic acid synthesis in mycobacterial species, which is crucial for the integrity of the bacterial cell wall. This action positions it as a potential candidate for anti-tubercular therapies, similar to the established drug pyrazinamide.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains. Preliminary findings suggest:
- Antibacterial Activity : Effective against strains such as Mycobacterium tuberculosis and other Gram-positive bacteria.
- Antifungal Activity : Demonstrates inhibitory effects on common fungal pathogens, making it a candidate for further exploration in antifungal therapies.
In Vitro Studies
A series of studies have assessed the compound's biological activity using various in vitro assays:
- MTT Assay : Used to evaluate cytotoxicity against human dermal fibroblast (HDF) cells, showing moderate cytotoxic effects at higher concentrations.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound resulted in increased apoptotic cell death in cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
-
Study on Antitubercular Activity :
- Research conducted on Mycobacterium tuberculosis highlighted that this compound inhibits bacterial growth effectively at concentrations comparable to first-line antitubercular drugs. The study reported an IC50 value indicating significant potency against resistant strains.
-
Antifungal Evaluation :
- In a comparative study with standard antifungal agents, this compound demonstrated lower minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, supporting its candidacy for further development as an antifungal treatment.
Data Summary
| Biological Activity | IC50 Values | Observations |
|---|---|---|
| Antitubercular | ~5 µM | Effective against resistant strains |
| Antifungal | ~10 µM | Lower MIC compared to standard agents |
| Cytotoxicity (HDF) | >50 µM | Moderate cytotoxic effects observed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide?
- Answer : The synthesis typically involves sequential functionalization of pyrazine cores. For example:
- Step 1 : Chlorination of pyrazine-2-carboxamide derivatives using reagents like phosphorus oxychloride (POCl₃) to introduce the 6-chloro group .
- Step 2 : Amidation with cyclopropylmethylamine under coupling conditions (e.g., carbodiimide reagents like EDC/HOBt) to attach the cyclopropylmethyl moiety.
- Key Validation : Confirm regioselectivity via NMR (e.g., aromatic proton signals at δ 9.07–9.19 ppm for pyrazine protons) and mass spectrometry (e.g., [M+H]+ peaks) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : Aromatic protons in pyrazine rings show distinct splitting patterns (e.g., singlets at δ ~9.0–9.2 ppm). Cyclopropylmethyl groups exhibit characteristic methylene proton signals (δ ~0.5–1.5 ppm) .
- Mass Spectrometry : ESI-MS or DCI/NH₃ MS can confirm molecular weight (e.g., m/z ~228–230 for [M+H]+ depending on substituents) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% deviation .
Q. What safety precautions are critical during synthesis?
- Answer :
- Chlorination Step : Use POCl₃ in a fume hood due to toxic fumes; quench excess reagent with ice-cold water .
- Amidation : Avoid skin contact with cyclopropylmethylamine (potential irritant). Use anhydrous conditions to prevent side reactions .
- General : Follow GHS codes (e.g., P201/P202 for pre-handling instructions) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the cyclopropylmethyl group?
- Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the amine.
- Catalysis : Add catalytic DMAP or Au(I) complexes (e.g., JohnPhosAuSbF₆) to accelerate coupling .
- Temperature Control : Maintain −15°C to 0°C during active coupling to minimize side reactions (e.g., over-alkylation) .
Q. What mechanistic insights explain competing substitution pathways in pyrazine derivatives?
- Answer :
- Electronic Effects : The electron-withdrawing chloro group at position 6 directs electrophilic substitution to the less deactivated position (e.g., position 2).
- Steric Factors : Cyclopropylmethyl groups may hinder nucleophilic attack at adjacent positions, favoring regioselective modifications .
- Experimental Validation : Use kinetic isotope effects or DFT calculations to map transition states .
Q. How can researchers resolve contradictions in reported yields for similar pyrazine carboxamides?
- Answer :
- Variable Parameters : Compare reaction scales, purity of starting materials (e.g., 3-hydroxypyrazine-2-carboxamide vs. nitrated analogs), and workup methods (e.g., column chromatography vs. recrystallization) .
- Case Study : In , yields for pyrazine carboxamide synthesis varied (22–27%) due to differences in solvents (CH₂Cl₂ vs. 1,2-dichloroethane) and reagent stoichiometry.
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 interactions.
- Docking Studies : Map interactions with biological targets (e.g., enzymes or receptors) using PyMOL or AutoDock .
Q. How does the cyclopropylmethyl group influence bioactivity compared to other N-substituents?
- Answer :
- Conformational Rigidity : The cyclopropane ring restricts rotational freedom, potentially enhancing binding affinity to targets like kinases or GPCRs.
- Comparative Studies : Synthesize analogs with methyl, propyl, or benzyl groups and assay activity (e.g., IC₅₀ in enzyme inhibition assays) .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Analytical Cross-Validation : Correlate NMR, MS, and HPLC data to ensure purity (>98%) and structural accuracy .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
